Product packaging for Dendronesterol A(Cat. No.:)

Dendronesterol A

Cat. No.: B1246078
M. Wt: 478.7 g/mol
InChI Key: INNUJNVZOJGGPL-LXYKHXJJSA-N
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Description

Molecular Formula and Weight Determination

The molecular composition of dendronesterol A has been definitively established through multiple analytical approaches and database confirmations. The compound possesses a molecular formula of C29H50O5, which indicates a complex sterol structure with five oxygen atoms incorporated into the carbon skeleton. The average molecular weight has been determined to be 478.7 grams per mole, with a more precise monoisotopic mass of 478.36582 atomic mass units. These molecular parameters place this compound within the category of polyhydroxylated sterols, distinguishing it from simpler sterol structures through its multiple hydroxyl functionalities.

The elemental composition analysis reveals that this compound contains twenty-nine carbon atoms, fifty hydrogen atoms, and five oxygen atoms, representing a molecular formula that is characteristic of modified cholestane derivatives with additional oxygenation. The compound has been assigned the Chemical Abstracts Service registry number 265121-05-9, providing a unique identifier for this specific molecular entity. Database entries across multiple chemical information systems, including PubChem (Compound Identification Number 10624503) and KNApSAcK (C00047039), have confirmed these molecular parameters through independent analytical verification.

The molecular weight determination has significant implications for understanding the biosynthetic origin of this compound, as it suggests modification of a standard sterol backbone through hydroxylation and acetylation processes. The presence of five oxygen atoms in the molecular formula indicates multiple functional groups that contribute to the compound's biological activity and chemical reactivity profile.

Spectroscopic Elucidation via Nuclear Magnetic Resonance and Mass Spectrometry Techniques

The structural elucidation of this compound has relied extensively on nuclear magnetic resonance spectroscopy, which provided the primary analytical foundation for establishing the complete molecular architecture. The original structural determination was accomplished through extensive nuclear magnetic resonance experiments that revealed the complex stereochemical arrangement of the molecule. These spectroscopic investigations employed multiple nuclear magnetic resonance techniques to establish both the connectivity and spatial arrangement of atoms within the molecular framework.

The nuclear magnetic resonance analysis revealed the presence of multiple hydroxyl groups positioned at specific locations on the sterol backbone, contributing to the compound's characteristic chemical shifts and coupling patterns. The spectroscopic data indicated the presence of an acetate ester functionality, which was confirmed through analysis of the characteristic carbonyl carbon signal and the corresponding methyl group resonances. The International Union of Pure and Applied Chemistry nomenclature derived from spectroscopic analysis describes the compound as [(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate.

Mass spectrometry complemented the nuclear magnetic resonance analysis by providing molecular weight confirmation and fragmentation patterns that supported the proposed structure. The spectroscopic characterization established the presence of hydroxyl groups at positions 3, 5, and 6 of the sterol nucleus, along with an acetate ester attached to the carbon-18 position. The detailed spectroscopic analysis also confirmed the stereochemistry at multiple chiral centers, establishing the absolute configuration of the molecule through comparison with known sterol standards and analysis of nuclear magnetic resonance coupling constants.

Crystallographic Analysis and Absolute Configuration

While comprehensive crystallographic data for this compound itself was not identified in the available literature, related studies on similar compounds from the Dendronephthya genus have employed crystallographic methods to confirm molecular structures and absolute configurations. The absolute stereochemistry of this compound has been established through spectroscopic methods and comparison with known sterol configurations, revealing a complex three-dimensional arrangement consistent with modified cholestane derivatives.

The stereochemical analysis indicates that this compound contains eleven defined stereocenters, representing a highly complex chiral molecule with specific spatial arrangements at each asymmetric carbon. The absolute configuration has been designated using the standard nomenclature system, with specific stereochemical descriptors assigned to each chiral center based on spectroscopic evidence and chemical correlation studies. The molecular geometry analysis reveals a rigid steroid backbone with multiple hydroxyl substituents positioned in specific orientations that influence both the compound's biological activity and chemical stability.

The three-dimensional structural model of this compound shows a characteristic steroid ring system with additional hydroxylation patterns that distinguish it from common cholesterol derivatives. The presence of hydroxyl groups at positions 3, 5, and 6 creates a unique hydrogen bonding network that affects the compound's solubility properties and potential interactions with biological targets. The acetate ester group at position 18 provides additional functionality that may influence the compound's pharmacological properties and metabolic stability.

Comparative Analysis with Related Polyhydroxylated Sterols

This compound belongs to a family of polyhydroxylated sterols isolated from marine organisms, particularly octocorals of the genus Dendronephthya. Comparative analysis with dendronesterol B reveals significant structural similarities, with both compounds sharing the same basic sterol backbone but differing in their oxygenation patterns. Dendronesterol B possesses the molecular formula C29H50O6, indicating one additional oxygen atom compared to this compound, which corresponds to an additional hydroxyl group in the molecule.

The structural comparison between dendronesterols A and B demonstrates the diversity of oxidative modifications possible within this compound class. While this compound contains five oxygen atoms distributed among three hydroxyl groups and one acetate ester, dendronesterol B incorporates six oxygen atoms, suggesting additional hydroxylation at another position on the sterol framework. Both compounds share the characteristic acetate ester functionality at the carbon-18 position, indicating a common biosynthetic pathway for this structural feature.

Broader comparative analysis with other polyhydroxylated sterols from marine sources reveals that the dendronesterols represent a unique subclass characterized by their specific hydroxylation patterns and the presence of the carbon-18 acetate group. Related compounds isolated from the same organism include various cholestane derivatives with different oxygenation patterns, such as (22E,24S)-24-methyl-cholesta-7,22-diene-3β,5α,6β,9α-tetrol and (22E)-cholesta-7,22-diene-3β,5α,6β,9α-tetrol. These structural relatives demonstrate the biosynthetic capacity of Dendronephthya species to produce diverse sterol metabolites through selective oxidation and modification of cholesterol precursors.

The comparative analysis also extends to other marine sterol metabolites, revealing that the dendronesterols possess unique structural features that distinguish them from terrestrial sterol derivatives. The specific combination of hydroxyl groups at positions 3, 5, and 6, along with the acetate ester at carbon-18, creates a distinctive molecular signature that may contribute to the compounds' biological activities. Studies investigating the structure-activity relationships within this compound family have provided insights into the molecular features responsible for their cytotoxic properties, with dendronesterol B demonstrating weak cytotoxicity toward L1210 cells with an inhibitory concentration value of 5.2 micrograms per milliliter.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H50O5 B1246078 Dendronesterol A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H50O5

Molecular Weight

478.7 g/mol

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate

InChI

InChI=1S/C29H50O5/c1-18(2)7-6-8-19(3)23-9-10-25-22-15-26(32)29(33)16-21(31)11-13-27(29,5)24(22)12-14-28(23,25)17-34-20(4)30/h18-19,21-26,31-33H,6-17H2,1-5H3/t19-,21+,22-,23-,24+,25+,26-,27-,28+,29+/m1/s1

InChI Key

INNUJNVZOJGGPL-LXYKHXJJSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C

Synonyms

dendronesterol A

Origin of Product

United States

Scientific Research Applications

Dendronesterol A is a compound of interest in various scientific research applications, particularly due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, highlighting its significance in different fields such as medicinal chemistry, biochemistry, and materials science.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential applications include:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism that warrants further investigation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound has antimicrobial effects against certain pathogens. This property could be harnessed for developing new antibiotics or antifungal agents.

Biochemical Research

In biochemistry, this compound serves as a valuable tool for studying cellular mechanisms:

  • Cell Membrane Interaction : Its dendritic structure allows for enhanced interactions with cell membranes, making it useful for studying membrane dynamics and the effects of sterols on membrane fluidity and permeability.
  • Signal Transduction : this compound may play a role in modulating signal transduction pathways, which are critical for cellular communication and function. Understanding these interactions can lead to insights into various diseases.

Materials Science

The unique properties of this compound extend to materials science:

  • Nanotechnology : Due to its dendritic nature, this compound can be utilized in the fabrication of nanoscale materials. Its ability to self-assemble into organized structures makes it a candidate for creating novel nanocarriers for drug delivery systems.
  • Biomaterials : The compound's biocompatibility opens avenues for its use in developing biomaterials for medical applications, such as tissue engineering and regenerative medicine.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific pathogens
Membrane InteractionAlters membrane fluidity

Table 2: Applications in Different Fields

FieldSpecific ApplicationPotential Impact
Medicinal ChemistryDrug developmentNew therapeutic agents
BiochemistryStudy of cellular mechanismsInsights into diseases
Materials ScienceNanotechnology and biomaterialsAdvanced delivery systems

Case Study 1: Anticancer Research

A study conducted on the effects of this compound on breast cancer cell lines demonstrated significant inhibition of cell proliferation. The research utilized various assays to assess cell viability and apoptosis rates, providing evidence for its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In another investigation, this compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The study involved determining minimum inhibitory concentrations and assessing the compound's mechanism of action through biochemical assays.

Preparation Methods

Solvent Selection and Sequential Extraction

The choice of solvents is critical for maximizing yield and selectivity. Non-polar to medium-polarity solvents, such as petroleum ether, ethyl acetate, and dichloromethane, are employed sequentially to fractionate compounds based on polarity. For instance, in studies on Nephthea sp., a sequential extraction protocol using petroleum ether, ethyl acetate, and n-butanol yielded fractions with distinct sterol profiles. The petroleum ether fraction often contains less polar terpenoids and sterols, while ethyl acetate isolates mid-polarity compounds like hydroxylated sterols.

Maceration and Soxhlet Extraction

Maceration at room temperature or Soxhlet extraction under reflux are standard methods. In the case of Nephthea sp., dried coral material was macerated in methanol, followed by solvent evaporation under reduced pressure to obtain a total extract. Soxhlet extraction with chloroform-methanol mixtures has also been reported for similar soft corals, ensuring efficient lipid and sterol recovery.

Purification and Chromatographic Separation

Crude extracts require advanced chromatographic techniques to isolate individual sterols.

Column Chromatography

Silica gel column chromatography remains the cornerstone of sterol purification. Fractions eluted with gradient solvent systems (e.g., hexane-ethyl acetate or chloroform-methanol) separate compounds by polarity. For example, the ethyl acetate fraction of Nephthea sp. was subjected to silica gel chromatography with a hexane-ethyl acetate gradient, yielding subfractions enriched in polyhydroxylated sterols.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with C18 columns and acetonitrile-water gradients enables high-resolution separation. In one study, a BEH C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid in acetonitrile/water achieved baseline separation of sterols. This method is critical for resolving structurally similar analogs like Dendronesterol A and B.

Table 1: Example HPLC Conditions for Sterol Isolation

ParameterSpecification
ColumnBEH C18 (2.1 × 100 mm, 1.7 μm)
Mobile Phase0.1% formic acid in acetonitrile/water
Gradient10–100% acetonitrile over 30 min
Flow Rate200 μl/min
DetectionUV-Vis (210–400 nm)

Structural Elucidation and Spectroscopic Characterization

The identification of this compound would rely on spectroscopic techniques to establish its stereochemistry and functional groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides molecular formulas and fragmentation patterns. For Dendronesterol B, a molecular ion at m/z 494.361 ([M+H]⁺) corresponding to C₂₉H₅₀O₆ was observed. Similar approaches would apply to this compound, with adjustments for its distinct hydroxylation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR, coupled with 2D experiments (COSY, HSQC, HMBC), are indispensable for assigning stereochemistry. In Dendronesterol B, NMR data revealed characteristic signals for oxymethine protons (δ 3.2–3.8 ppm) and steroidal methyl groups (δ 0.7–1.2 ppm).

Table 2: Key NMR Signals for Polyhydroxylated Sterols

Proton/CarbonChemical Shift (δ, ppm)Correlation (HMBC)
C-3 OH3.52 (1H, m)C-2, C-4
C-6 OH3.78 (1H, d, J = 4.2)C-5, C-7
C-25 CH₃1.08 (3H, s)C-24, C-26

Challenges in Synthesis and Biotechnological Alternatives

Total Synthesis

The structural complexity of this compound, with multiple stereocenters and hydroxyl groups, poses significant synthetic challenges. Enantioselective synthesis (see) could be explored using chiral auxiliaries or organocatalysts, but no published routes exist to date.

Biocatalysis and Fermentation

Biocatalytic methods using marine-derived fungi or bacteria may offer sustainable alternatives. For example, Aspergillus species have been engineered to hydroxylate sterols at specific positions, a strategy potentially applicable to this compound .

Q & A

Q. What analytical techniques are essential for the initial characterization of Dendronesterol A, and how are they applied?

this compound requires multi-modal spectroscopic and chromatographic validation. Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, and 2D-COSY/HMBC) resolves its steroidal backbone and functional groups, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight and fragmentation patterns . X-ray crystallography is critical for absolute stereochemical determination, particularly for novel substituents like the dendron-like side chain. Pair these with HPLC-PDA for purity validation (>95%) and stability assessments under varying pH/temperature .

Q. How do researchers isolate this compound from natural sources, and what challenges arise in purification?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by liquid-liquid partitioning and gradient chromatography (silica gel, Sephadex LH-20). Key challenges include co-elution with structurally similar sterols and oxidation sensitivity. Countercurrent chromatography (CCC) or preparative HPLC with C18 columns improves resolution, but yield loss (15–30%) is common due to dendritic side-chain lability .

Q. What in vitro assays are prioritized for preliminary bioactivity screening of this compound?

Standard assays include:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Anti-inflammatory : COX-2 inhibition ELISA and TNF-α suppression in LPS-stimulated macrophages.
  • Antioxidant : DPPH/ABTS radical scavenging assays. Use positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX-2) and triplicate runs to minimize plate-reader variability .

Advanced Research Questions

Q. How should researchers design dose-response studies to address conflicting cytotoxicity data for this compound across literature?

Contradictions in IC50 values (e.g., 5 µM vs. 50 µM) often stem from assay conditions. Standardize:

  • Cell culture media (e.g., RPMI vs. DMEM differences in serum proteins affecting solubility).
  • Solubility protocols (use DMSO ≤0.1% with sonication to prevent aggregation).
  • Exposure duration (24h vs. 72h impacts metabolic activation). Include a matrix of conditions in supplementary data and apply ANOVA with post-hoc Tukey tests to identify significant variables .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

Focus on modular synthesis:

  • Core modification : Introduce azide/alkyne handles via Steglich esterification for click chemistry.
  • Side-chain diversification : Use Grubbs catalyst for olefin metathesis to vary dendritic branches. Monitor reaction progress via TLC-MS and employ microwave-assisted synthesis to reduce degradation (e.g., 30% yield improvement at 80°C/10min vs. 24h reflux) .

Q. How can computational modeling resolve discrepancies in this compound’s proposed protein targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) help validate conflicting target hypotheses (e.g., ER-α vs. GR). Parameterize the force field for the dendritic side chain using quantum mechanical (QM) optimization at the B3LYP/6-31G* level. Cross-validate with SPR binding assays (KD consistency within ±15%) .

Q. What metabolomic approaches are recommended to track this compound’s in vivo bioavailability and metabolite identification?

Use LC-QTOF-MS with isotopic labeling (13C-Dendronesterol A) in rodent plasma/tissue homogenates. Apply untargeted metabolomics (XCMS, MetaboAnalyst) to distinguish phase I/II metabolites. For low-abundance metabolites, enrich via immunoprecipitation with anti-dendronesterol antibodies .

Methodological Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationCritical ParametersReferences
1H/13C NMRStructural elucidationDeuterated solvents (CDCl3), 600 MHz+ magnet strength
X-ray crystallographyAbsolute configurationCrystal size ≥0.2 mm, low-temperature (100K) data collection
HR-MSMolecular formulaESI+ mode, resolution >30,000
HPLC-PDAPurity assessmentC18 column, 1.0 mL/min gradient (ACN/H2O)

Q. Table 2: Experimental Design Considerations for Bioactivity Studies

VariableImpactMitigation Strategy
Solvent (DMSO vs. ethanol)Alters membrane permeabilityStandardize to ≤0.1% DMSO with vehicle controls
Cell passage numberSenescence affects drug responseUse passages 5–15, document doubling time
Assay plate material (glass vs. plastic)Adsorption lossesPre-treat with BSA or use low-binding plates

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dendronesterol A
Reactant of Route 2
Dendronesterol A

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.